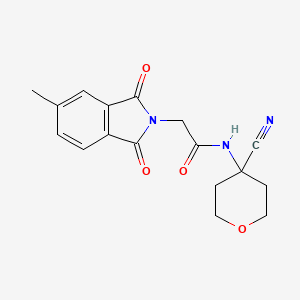
N-(4-Cyanooxan-4-yl)-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanooxan-4-yl)-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide, commonly known as COA-Cl, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
COA-Cl has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. In addition, COA-Cl has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
The exact mechanism of action of COA-Cl is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
COA-Cl has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase and iNOS. In addition, COA-Cl has been found to increase the levels of antioxidant enzymes, such as SOD and catalase, and to protect against oxidative damage to cellular components, such as lipids, proteins, and DNA.
Advantages and Limitations for Lab Experiments
COA-Cl has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. In addition, it exhibits low toxicity and has been shown to be well tolerated in animal models. However, one limitation of COA-Cl is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on COA-Cl. One area of interest is the development of COA-Cl derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of COA-Cl in various disease models. Finally, further studies are needed to elucidate the exact mechanism of action of COA-Cl and its effects on various signaling pathways and cellular processes.
Conclusion:
In conclusion, COA-Cl is a synthetic compound with potential applications in various scientific fields. It exhibits anti-inflammatory, antioxidant, and neuroprotective properties and has been found to have potential as a therapeutic agent for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, COA-Cl represents a promising area of research in medicinal chemistry and pharmacology.
Synthesis Methods
COA-Cl can be synthesized through a multi-step process starting with the reaction of 2-bromo-5-methylisatin with potassium cyanate to yield 2-cyano-5-methylisatin. This compound is then reacted with ethyl chloroacetate to form N-(2-cyano-5-methyl-1,3-dioxoisoindolin-4-yl)acetamide. Finally, the cyano group is converted to the corresponding amide using ammonium hydroxide in ethanol to yield COA-Cl.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-2-3-12-13(8-11)16(23)20(15(12)22)9-14(21)19-17(10-18)4-6-24-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCXFXHULZINMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CC(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

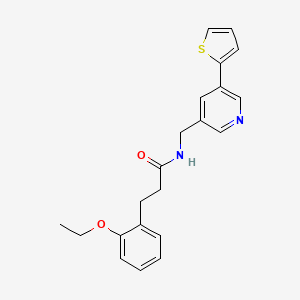
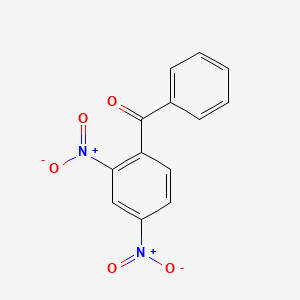

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2577854.png)

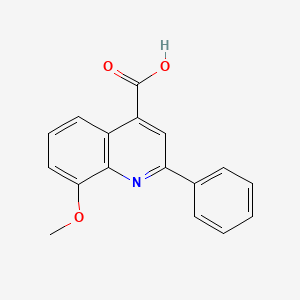

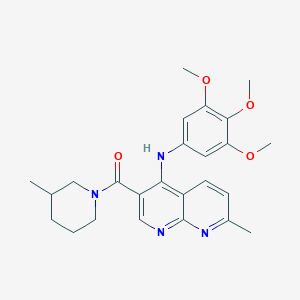

![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2577864.png)
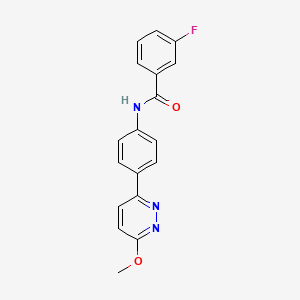
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2577866.png)

